
4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid
Overview
Description
4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid is an organic compound with the molecular formula C15H14N2O4 and a molecular weight of 286.28 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a pyridine ring through a methoxycarbonylamino group. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid typically involves the following steps:
Formation of the Pyridin-3-ylmethoxycarbonyl Intermediate: This step involves the reaction of pyridine-3-methanol with a suitable carbonylating agent, such as phosgene or triphosgene, to form pyridin-3-ylmethoxycarbonyl chloride.
Coupling Reaction: The pyridin-3-ylmethoxycarbonyl chloride is then reacted with 4-aminomethylbenzoic acid in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Anti-inflammatory Agents
Recent studies have explored the compound's efficacy as an anti-inflammatory agent. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) positions it as a candidate for further investigation in pain management and inflammation reduction. For instance, compounds with similar structures have shown promising results in inhibiting prostaglandin E2 (PGE2), a key mediator in inflammatory processes .
Compound | IC50 (nM) | Mechanism of Action |
---|---|---|
4f | 123 | EP4 antagonist |
Diclofenac | Varies | COX inhibitor |
Cancer Research
The compound has potential applications in cancer therapy, particularly as an intermediate in the synthesis of other bioactive compounds. For example, derivatives of benzoic acid are often utilized in the development of anticancer agents due to their ability to modulate biological pathways involved in tumor growth and metastasis . The preparation methods for such derivatives emphasize efficiency and safety, highlighting the compound's relevance in pharmaceutical manufacturing.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of pyridine-containing benzoic acids demonstrated that modifications at specific positions significantly enhanced biological activity against certain cancer cell lines. The synthesized compounds exhibited varying degrees of cytotoxicity, suggesting that structural modifications can lead to improved therapeutic profiles .
Case Study 2: Pharmacokinetic Studies
Pharmacokinetic evaluations of similar compounds have shown that modifications can lead to enhanced bioavailability and reduced side effects. For instance, compounds designed with specific functional groups have been reported to exhibit favorable absorption rates and metabolic stability, which are critical for effective drug formulation .
Mechanism of Action
The mechanism of action of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-((Pyridin-3-ylmethylene)amino)benzoic acid
- 4-((Pyridin-3-ylmethoxy)carbonyl)amino)benzoic acid
Uniqueness
4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid is unique due to its specific structural features, such as the methoxycarbonylamino linkage between the pyridine and benzoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid, also known by its CAS number 241809-79-0, is a compound with the molecular formula C15H14N2O4 and a molecular weight of 286.28 g/mol. This organic compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a pyridine ring connected to a benzoic acid moiety through an amide linkage, which is characteristic of many bioactive compounds. The synthesis typically involves:
- Formation of the Pyridin-3-ylmethoxycarbonyl Intermediate : This is achieved by reacting pyridine-3-methanol with a carbonylating agent.
- Coupling Reaction : The intermediate is then coupled with 4-aminomethylbenzoic acid in the presence of a base such as triethylamine.
These synthetic routes can be optimized for industrial production, enhancing yield and purity through advanced techniques like continuous flow reactors .
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. It may act as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating various biochemical pathways including signal transduction and metabolic processes .
Inhibition Studies
Recent studies have indicated that compounds structurally related to this compound exhibit significant inhibitory activity against various biological targets:
- IC50 Values : For instance, related compounds have shown IC50 values in the nanomolar range for inhibiting prostaglandin E2 (PGE2)-induced TNFα reduction in human whole blood assays, highlighting their potential as anti-inflammatory agents .
Case Studies
- Anti-inflammatory Activity : A compound structurally similar to this compound demonstrated superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential for treating inflammatory conditions .
- Cancer Research : In vitro studies have shown that derivatives of this compound can inhibit tumor cell proliferation, suggesting a role in cancer therapy. For example, certain analogs displayed potent activity against specific cancer cell lines with IC50 values less than 1 μM .
Summary Table of Biological Activities
Biological Activity | Target/Assay | IC50 Value (nM) | Reference |
---|---|---|---|
Anti-inflammatory | PGE2-induced TNFα reduction | 123 | |
Tumor growth inhibition | HCT116 colon cancer model | <100 | |
Enzyme inhibition | Various enzymes | Varies |
Research Findings and Applications
The compound has been explored for various applications:
- Medicinal Chemistry : Its structure serves as a scaffold for designing new drugs targeting inflammatory diseases and cancer.
- Biochemical Research : It is used in studies investigating protein-ligand interactions and enzyme kinetics.
- Material Science : Potential applications in developing new materials due to its unique chemical properties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via a multi-step route involving:
- Condensation : Reacting pyridin-3-ylmethanol with a carbonylating agent (e.g., phosgene or carbonyldiimidazole) to form the pyridinylmethoxy carbonyl intermediate.
- Aminomethylation : Coupling this intermediate with 4-aminomethylbenzoic acid using coupling agents like EDC/HOBt in anhydrous DMF .
- Optimization : Catalysts such as palladium or copper can enhance yield, while solvent selection (e.g., toluene or DMF) influences reaction kinetics. Purification via silica gel chromatography or recrystallization ensures >95% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- NMR : <sup>1</sup>H NMR should show peaks for the pyridine ring (δ 8.5–7.2 ppm), methylene protons (δ 4.2–4.5 ppm), and carboxylic acid (δ 12–13 ppm). <sup>13</sup>C NMR confirms carbonyl (C=O) groups at ~165–170 ppm .
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and O-H (2500–3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS should display the molecular ion peak at m/z 316.3 (C16H15N2O4<sup>+</sup>) .
Q. What are the solubility properties of this compound, and how do they affect experimental design?
- Methodology :
- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or methanol. Adjust pH using NaOH to deprotonate the carboxylic acid for aqueous-phase reactions .
- Handling : Pre-saturate solvents with inert gas (N2) to prevent oxidation during catalytic applications .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to model electron density distribution, focusing on the pyridine ring (Lewis basic site) and carbonyl groups (coordination sites for metals like Pd or Cu) .
- Docking Studies : Simulate interactions with enzyme active sites (e.g., kinases) to guide drug design .
Q. What strategies resolve contradictions in reported bioactivity data for similar benzoic acid derivatives?
- Methodology :
- Meta-Analysis : Compare IC50 values from independent studies (e.g., ) under standardized assay conditions (pH, cell lines).
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing pyridinyl with thiazole) to isolate key functional groups responsible for activity .
Q. How can this compound be functionalized for metal-organic framework (MOF) synthesis?
- Methodology :
- Coordination Chemistry : React with Zn(NO3)2 or CuCl2 in solvothermal conditions (120°C, DMF/H2O) to form MOFs. Characterize porosity via BET surface area analysis .
Q. What experimental approaches validate its potential as a protease inhibitor?
- Methodology :
- Enzyme Assays : Measure inhibition of trypsin or thrombin using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) in a microplate reader .
- Crystallography : Co-crystallize with the target protease to resolve binding modes (PDB deposition recommended) .
Q. Methodological Notes
- Data Discrepancies : Variations in catalytic efficiency (e.g., Pd vs. Cu catalysts) may arise from solvent polarity or steric effects of the pyridinyl group .
- Safety : Handle under fume hood due to potential respiratory irritation (refer to Safety Data Sheets in ).
Properties
IUPAC Name |
4-[(pyridin-3-ylmethoxycarbonylamino)methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-14(19)13-5-3-11(4-6-13)9-17-15(20)21-10-12-2-1-7-16-8-12/h1-8H,9-10H2,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUDHRTWQOKGOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431263 | |
Record name | 4-[({[(Pyridin-3-yl)methoxy]carbonyl}amino)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241809-79-0 | |
Record name | 4-[({[(Pyridin-3-yl)methoxy]carbonyl}amino)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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